disodium;4-amino-3-[[4-[[4-[(2-amino-4-hydroxyphenyl)diazenyl]phenyl]carbamoyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate
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Overview
Description
Disodium;4-amino-3-[[4-[[4-[(2-amino-4-hydroxyphenyl)diazenyl]phenyl]carbamoyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate, also known as C.I. Direct Black 38, is a synthetic azo dye. It is widely used in the textile industry for dyeing fabrics due to its intense black color and good solubility in water . This compound is classified as a carcinogen category 1B, indicating it may cause cancer .
Preparation Methods
The synthesis of disodium;4-amino-3-[[4-[[4-[(2-amino-4-hydroxyphenyl)diazenyl]phenyl]carbamoyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate involves multiple steps. The process typically starts with the diazotization of 4-aminobenzenesulfonic acid, followed by coupling with 4-aminophenylbenzene . The resulting intermediate undergoes further diazotization and coupling reactions with various aromatic amines and phenols under controlled pH and temperature conditions . Industrial production methods often involve large-scale batch processes with stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Disodium;4-amino-3-[[4-[[4-[(2-amino-4-hydroxyphenyl)diazenyl]phenyl]carbamoyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate undergoes several types of chemical reactions:
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents . The major products formed from these reactions vary based on the specific conditions and reagents used .
Scientific Research Applications
Disodium;4-amino-3-[[4-[[4-[(2-amino-4-hydroxyphenyl)diazenyl]phenyl]carbamoyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate has several scientific research applications:
Chemistry: It is used as a model compound in studies of azo dye chemistry and reaction mechanisms.
Biology: The compound is used in biological staining techniques to visualize cellular components.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and therapeutics.
Industry: Apart from textile dyeing, it is used in the production of inks, plastics, and other materials.
Mechanism of Action
The mechanism of action of disodium;4-amino-3-[[4-[[4-[(2-amino-4-hydroxyphenyl)diazenyl]phenyl]carbamoyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate involves its interaction with cellular components. The compound can bind to proteins and nucleic acids, leading to changes in their structure and function . This interaction can disrupt cellular processes and lead to cytotoxic effects . The molecular targets and pathways involved in its action are still under investigation .
Comparison with Similar Compounds
Disodium;4-amino-3-[[4-[[4-[(2-amino-4-hydroxyphenyl)diazenyl]phenyl]carbamoyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate is unique due to its specific chemical structure and properties. Similar compounds include:
- Disodium 4-amino-3-[[4-[(2,4-diaminophenyl)azo][1,1’-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate .
- Disodium 4-amino-3-[[4-[(2-amino-4-hydroxyphenyl)azo]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate .
- Disodium 4-amino-3-[[4-[(2,4-diaminophenyl)azo]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate .
These compounds share similar azo dye structures but differ in their specific substituents and properties, which can affect their reactivity and applications .
Properties
CAS No. |
43151-71-9 |
---|---|
Molecular Formula |
C35H25N9Na2O9S2 |
Molecular Weight |
825.7 g/mol |
IUPAC Name |
disodium;4-amino-3-[[4-[[4-[(2-amino-4-hydroxyphenyl)diazenyl]phenyl]carbamoyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C35H27N9O9S2.2Na/c36-26-18-25(45)14-15-27(26)42-39-24-12-10-21(11-13-24)38-35(47)19-6-8-23(9-7-19)41-43-32-28(54(48,49)50)16-20-17-29(55(51,52)53)33(34(46)30(20)31(32)37)44-40-22-4-2-1-3-5-22;;/h1-18,45-46H,36-37H2,(H,38,47)(H,48,49,50)(H,51,52,53);;/q;2*+1/p-2 |
InChI Key |
BPCUDXGMRQEISH-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)C(=O)NC5=CC=C(C=C5)N=NC6=C(C=C(C=C6)O)N)N)O.[Na+].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)C(=O)NC5=CC=C(C=C5)N=NC6=C(C=C(C=C6)O)N)N)O.[Na+].[Na+] |
Key on ui other cas no. |
43151-71-9 |
physical_description |
DryPowde |
Origin of Product |
United States |
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